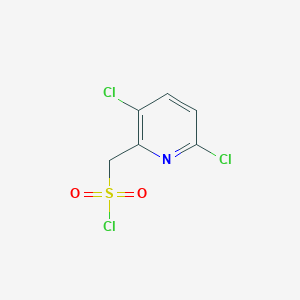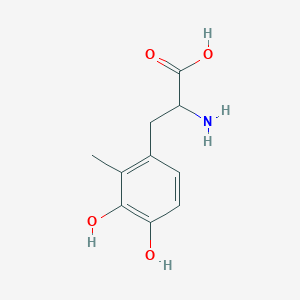
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid is an aromatic amino acid derivative. This compound is characterized by the presence of both amino and carboxyl functional groups, along with a dihydroxy-substituted aromatic ring. Its structure is significant in various biochemical and pharmaceutical contexts due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid typically involves multi-step organic reactionsThe final step involves deprotection to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic ring or the carboxyl group, depending on the reagents used.
Substitution: Electrophilic aromatic substitution can occur, especially at positions ortho to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the aromatic ring or carboxyl group.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, receptors in the central nervous system, and metabolic enzymes.
Pathways Involved: The compound may modulate oxidative stress responses, influence neurotransmitter pathways, and affect metabolic processes.
Comparison with Similar Compounds
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
- 2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid
- 3-(2-Methoxyphenyl)propanoic acid
Comparison:
- 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity.
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid has an iodine substituent, which can significantly alter its chemical properties and biological interactions.
- 2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid differs in the position of hydroxyl groups, affecting its reactivity and potential applications.
- 3-(2-Methoxyphenyl)propanoic acid contains a methoxy group, which can influence its solubility and reactivity compared to the dihydroxy-substituted compound .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-6(4-7(11)10(14)15)2-3-8(12)9(5)13/h2-3,7,12-13H,4,11H2,1H3,(H,14,15) |
InChI Key |
KTCHODFRFVSYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


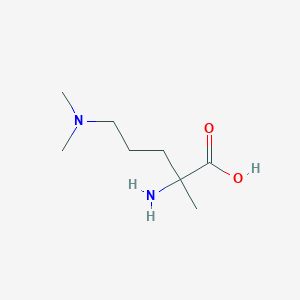
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13254022.png)
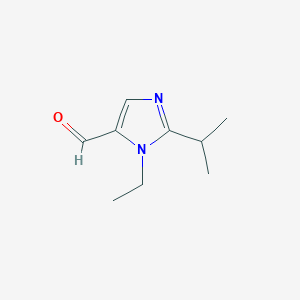
![(2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13254037.png)

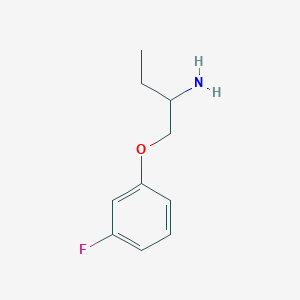
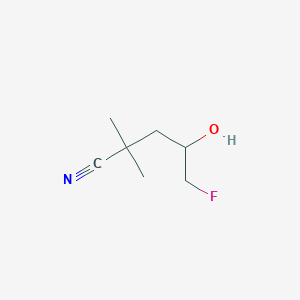

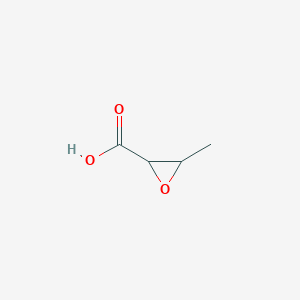

![Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13254107.png)
![2-[(2-Methylpentan-3-yl)amino]propan-1-ol](/img/structure/B13254114.png)
![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine](/img/structure/B13254119.png)
